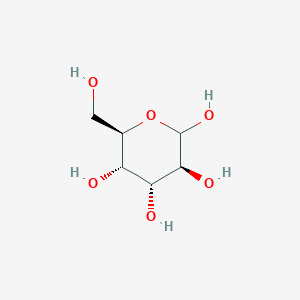

D-Altrose

Description

Properties

IUPAC Name |

(3S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5+,6?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-RSVSWTKNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of D-Altrose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Altrose is an aldohexose, a monosaccharide that is an epimer of D-allose and D-mannose (specifically at C3)[1]. As a rare sugar, it is not as abundant in nature as other hexoses like glucose or fructose. However, its unique stereochemistry imparts distinct physical and chemical properties that are of growing interest in various scientific disciplines, including glycobiology and medicinal chemistry. This compound has been noted for its potential antioxidant properties, which are attributed to its ability to suppress the production of reactive oxygen species (ROS) in mitochondria by competing with D-glucose at the cellular level. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of relevant chemical processes.

Physical Properties of this compound

This compound is a white to off-white crystalline solid under standard conditions[1][2]. It is soluble in water and has limited solubility in methanol[1][3].

Quantitative Physical Data

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₆ | |

| Molecular Weight | 180.16 g/mol | |

| Melting Point | 103-105 °C | |

| Specific Rotation ([α]D) | +32.6° (c=1, H₂O, at equilibrium) | |

| Solubility | Soluble in water, practically insoluble in methanol |

Chemical Properties of this compound

This compound exhibits the typical chemical reactivity of an aldohexose. Its structure, featuring multiple hydroxyl groups and an aldehyde group in its open-chain form, allows for a variety of chemical transformations.

Key Chemical Characteristics

-

Reducing Sugar : Due to the presence of a hemiacetal group in its cyclic form, which is in equilibrium with the open-chain aldehyde form, this compound is a reducing sugar. This allows it to react with oxidizing agents such as Fehling's or Benedict's solution.

-

Epimerization : this compound is the C3 epimer of D-mannose. This stereochemical relationship is crucial in understanding its biological activities and enzymatic transformations.

-

Mutarotation : In solution, this compound undergoes mutarotation, where the α and β anomers interconvert through the open-chain form until an equilibrium is reached. This is observed as a change in the optical rotation over time. The equilibrium specific rotation in water is +32.6°.

-

Antioxidant Properties : this compound has been shown to possess antioxidant properties by suppressing the production of reactive oxygen species (ROS) in mitochondria. This is thought to occur through competition with D-glucose at the cellular level.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound in D₂O shows the presence of α- and β-pyranose as well as α- and β-furanose forms in equilibrium.

| Carbon Atom | α-pyranose (ppm) | β-pyranose (ppm) | α-furanose (ppm) | β-furanose (ppm) |

| C1 | 95.3 | 93.3 | 102.7 | 96.9 |

| C2 | 71.9 | 72.3 | 83.0 | 78.1 |

| C3 | 71.8 | 72.1 | 77.4 | 76.7 |

| C4 | 66.8 | 65.8 | 84.8 | 82.6 |

| C5 | 72.8 | 75.6 | 73.2 | 74.2 |

| C6 | 62.1 | 63.1 | 63.9 | 64.0 |

| Data sourced from Omicron Biochemicals, Inc. |

Experimental Protocols

Determination of Melting Point

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point.

Measurement of Optical Rotation

Objective: To measure the specific rotation of this compound in an aqueous solution.

Methodology:

-

Solution Preparation: A solution of this compound of a known concentration (e.g., 1 g/100 mL) is prepared in distilled water.

-

Polarimeter Calibration: The polarimeter is calibrated using a blank (distilled water).

-

Measurement: The prepared this compound solution is placed in a polarimeter cell of a known path length (e.g., 1 dm). The observed optical rotation (α) is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

-

Equilibrium Measurement: For mutarotation, the optical rotation is monitored over time until a stable value is reached.

Purification of this compound

Objective: To purify this compound from a crude mixture, potentially containing salts from a preceding synthesis step.

Methodology:

-

Dissolution: The crude this compound sample is dissolved in a minimal amount of water.

-

Ion Exchange Chromatography: The aqueous solution is passed through a column of a cation exchange resin (e.g., Amberlite IR-120) followed by a column of an anion exchange resin (e.g., Duolite A) to remove ionic impurities.

-

Concentration: The eluate is concentrated under reduced pressure to yield a syrup.

-

Crystallization: The syrup is dissolved in methanol, filtered, and the solvent is evaporated in a vacuum desiccator over a drying agent like calcium chloride.

-

Seeding and Isolation: The resulting thick syrup is seeded with a few crystals of pure this compound and stirred. Before the entire mass solidifies, the crystalline material is transferred to a Büchner funnel using methanol and collected by filtration.

-

Recrystallization: The crystals can be further purified by recrystallization from aqueous ethanol.

Visualizations

Antioxidant Mechanism of this compound

References

The Enigmatic Presence of D-Altrose: A Technical Guide to its Natural Occurrence and Sources

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence and sources of D-Altrose, a rare aldohexose sugar. Targeted at researchers, scientists, and professionals in drug development, this document delves into the limited natural reservoirs of this compound, its biosynthetic origins, and the methodologies for its detection and isolation.

Executive Summary

This compound, a C-3 epimer of D-mannose, is one of the rarest monosaccharides in nature, often referred to as an "unnatural" sugar. Its scarcity has historically limited its research applications. However, the discovery of a this compound derivative in certain fungi and the potential for its enzymatic synthesis have renewed interest in its biological functions. This guide synthesizes the current knowledge on this compound, presenting quantitative data, detailed experimental protocols, and relevant biochemical pathways to serve as a foundational resource for the scientific community.

Natural Occurrence: A Rarity in the Saccharide World

Contrary to a previous report citing its presence in Pogostemon cablin, extensive phytochemical analysis of this plant has not substantiated this claim, with research primarily focused on its essential oil components. The natural occurrence of free this compound remains largely unconfirmed. However, a derivative, 6-deoxy-D-altrose , has been definitively identified as a constituent of a polysaccharide in edible mushrooms of the Lactarius genus.

Fungal Polysaccharides: The Primary Natural Source

The most concrete evidence for a naturally occurring this compound derivative comes from the fruiting bodies of the mushrooms Lactarius lividatus and Lactarius akahatsu. In these species, 6-deoxy-D-altrose is a component of a novel α-glucan.

The Enantiomer: L-Altrose in Bacteria

While the focus of this guide is this compound, it is noteworthy that its enantiomer, L-Altrose, has been isolated from the bacterium Butyrivibrio fibrisolvens, a common inhabitant of the rumen. This discovery underscores the diverse and sometimes stereospecific synthesis of rare sugars in the microbial world.

Quantitative Analysis of this compound Derivatives

To date, there has been no reported quantification of free this compound in any natural source. The available quantitative data pertains to the molar ratio of 6-deoxy-D-altrose within the polysaccharide isolated from Lactarius lividatus.

| Source Organism | Polysaccharide Component | Molar Ratio (D-Glucose : D-Galactose : 6-deoxy-D-altrose) | Reference |

| Lactarius lividatus | α-glucan | 3.0 : 1.0 : 1.0 | [1] |

Biosynthesis of Altrose and its Epimers

The biosynthetic pathway for this compound in natural systems is not well understood due to its extreme rarity. However, insights can be gleaned from the well-characterized biosynthesis of its C-3 epimer, D-Allose, in genetically engineered microorganisms, and the general metabolism of the bacterium known to produce L-Altrose.

Enzymatic Production of D-Allose and this compound as a Byproduct

Metabolically engineered Escherichia coli has been utilized for the production of D-Allose from the inexpensive substrate D-Glucose. In this multi-enzyme cascade, this compound can be formed as a byproduct. The pathway involves the conversion of D-Glucose to D-psicose (D-allulose), which is then epimerized to D-Allose. The enzyme L-rhamnose isomerase, which can be used for this epimerization, is known to also produce this compound.

Biosynthetic pathway for D-Allose in engineered E. coli.

L-Altrose Biosynthesis in Butyrivibrio fibrisolvens

The specific biosynthetic pathway for L-Altrose in Butyrivibrio fibrisolvens has not been fully elucidated. It is likely synthesized as a component of a cell surface polysaccharide. A hypothetical pathway would involve the epimerization of a common L-sugar precursor.

Signaling Pathways of Altrose Epimers

There are no known signaling pathways directly involving this compound. However, its epimer, D-Allose, has been shown to act as a signaling molecule in plants, triggering defense responses.

D-Allose-Triggered Plant Immunity in Rice

D-Allose induces resistance to the bacterial pathogen Xanthomonas oryzae pv. oryzae in rice. This process is initiated by the phosphorylation of D-Allose, leading to the generation of reactive oxygen species (ROS) via NADPH oxidase.

D-Allose-triggered immunity pathway in rice.

Experimental Protocols

Isolation of 6-deoxy-D-altrose from Lactarius mushrooms

This protocol is based on the methodology described for the isolation of the 6-deoxy-D-altrose-containing polysaccharide from Lactarius akahatsu and Lactarius lividatus.

5.1.1. Extraction of Crude Polysaccharide

-

Sample Preparation: Fresh fruiting bodies of the mushroom are washed with distilled water and air-dried at 40°C for 48 hours. The dried mushrooms are then ground into a fine powder.

-

Extraction: The mushroom powder is suspended in distilled water and heated. The suspension is then centrifuged, and the supernatant containing the crude polysaccharide is collected.

-

Purification: The supernatant is treated with a protease to remove protein contaminants. The crude polysaccharide is then precipitated with ethanol, collected by centrifugation, and freeze-dried.

5.1.2. Acid Hydrolysis of the Polysaccharide

-

The purified polysaccharide is dissolved in trifluoroacetic acid (TFA).

-

The solution is heated to hydrolyze the glycosidic bonds, releasing the constituent monosaccharides.

-

The TFA is removed by evaporation under reduced pressure.

5.1.3. Isolation and Identification of 6-deoxy-D-altrose

-

The hydrolyzed monosaccharide mixture is separated using column chromatography.

-

Fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the desired sugar.

-

The purified 6-deoxy-D-altrose is identified and characterized using:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the structure of the sugar.

-

Specific Rotation: The optical rotation of the purified sugar is measured and compared to that of an authentic standard of 6-deoxy-D-altrose.

-

Workflow for the isolation of 6-deoxy-D-altrose.

Conclusion and Future Perspectives

The natural occurrence of this compound and its derivatives is a field ripe for further exploration. While currently limited to a deoxy-derivative in a specific genus of mushrooms, the potential for discovering other natural sources exists. The development of more sensitive analytical techniques will be crucial in screening a wider range of organisms. Furthermore, elucidating the biosynthetic pathways of both D- and L-Altrose in microorganisms could pave the way for sustainable production methods. Understanding the biological roles of these rare sugars, potentially by using their epimers as functional analogs, may unlock new avenues for therapeutic and biotechnological applications. This guide serves as a starting point for researchers venturing into the fascinating and underexplored world of this compound.

References

D-Altrose: An In-depth Technical Guide on a Rare Unnatural Monosaccharide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Altrose, an unnatural aldohexose, stands as a molecule of significant interest in the realms of chemical biology and drug discovery. As a C-3 epimer of D-mannose, its unique stereochemistry confers distinct physical and biological properties that differentiate it from more common monosaccharides. While its natural occurrence is exceptionally rare, with L-altrose being isolated from Butyrivibrio fibrisolvens, this compound is primarily accessible through chemical synthesis.[1] This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis methodologies, and burgeoning applications, with a particular focus on its role as a precursor for biologically active molecules. Experimental protocols for its synthesis and relevant biological assays are detailed, and its limited known interactions with biological systems are discussed.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder with a melting point ranging from 103-108 °C.[2][3] It is soluble in water and dimethyl sulfoxide (DMSO), slightly soluble in heated methanol, and practically insoluble in methanol under standard conditions.[1][3] Key physicochemical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₆ | |

| Molecular Weight | 180.16 g/mol | |

| Melting Point | 103-108 °C | |

| Specific Rotation [α]D | +32.6° (in water) | |

| Water Solubility | Soluble | |

| Methanol Solubility | Practically insoluble | |

| Appearance | White to off-white powder | |

| CAS Number | 1990-29-0 |

Synthesis of this compound

The rarity of this compound in nature necessitates its production through chemical synthesis. Several methods have been developed, each with distinct advantages and challenges.

Synthesis from Levoglucosenone

A prominent method for this compound synthesis involves the stereoselective reduction and cis-dihydroxylation of levoglucosenone to form D-altrosan (1,6-anhydro-β-D-altropyranose). Subsequent hydrolysis of the 1,6-anhydro bridge yields this compound.

Experimental Protocol: Synthesis of this compound from Levoglucosenone Derivative

This protocol is adapted from a patented method for preparing this compound.

Step 1: Synthesis of 1,6-anhydro-β-D-altropyranose (D-altrosan)

-

Dissolve the starting material, a derivative of levoglucosenone, in a mixed solvent system (e.g., acetone and water).

-

Add N-methylmorpholine-N-oxide as an oxidizing agent and a catalytic amount of osmium tetroxide.

-

Stir the reaction mixture at room temperature for approximately 13 hours.

-

Upon reaction completion, the product, D-altrosan, can be recrystallized from ethanol or 2-propanol to yield white crystals.

Step 2: Hydrolysis to this compound

-

Dissolve 1.62 g (10.0 mmol) of D-altrosan in 100 ml of 1N hydrochloric acid.

-

Add 50 ml of dioxane to the solution.

-

Stir the solution for 5 hours at 100°C.

-

Neutralize the reaction mixture by passing it through an anion exchange resin (e.g., Amberlite IRA-410, hydroxyl ion type).

-

Remove the solvent by distillation under reduced pressure.

-

Purify the residue using silica gel chromatography to separate any unreacted starting material from the this compound product.

Other Synthetic Routes

-

From D-Fructose: this compound can be prepared from D-fructose using a combination of immobilized D-tagatose 3-epimerase and D-arabinose isomerase, though this method suffers from a low overall yield of approximately 6%.

-

As a Byproduct: this compound is also formed as a byproduct during the production of D-allose from D-psicose via epimerization catalyzed by L-rhamnose isomerase.

Biological Activity and Applications

The primary application of this compound in research and development lies in its use as a chiral building block for the synthesis of various unnatural analogues of biologically active compounds, most notably iminosugars. Due to the lack of large-scale industrial production, its direct application in extensive biological research has been limited.

Iminosugar Derivatives

Iminosugars are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. This structural modification often leads to potent inhibition of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. This compound serves as a valuable precursor for the synthesis of a variety of iminosugar derivatives with potential therapeutic applications.

This compound as an Enzyme Substrate

While quantitative data on the enzymatic processing of this compound is scarce, it has been reported to be a substrate for β-glucosidase.

Experimental Protocol: General α-Glucosidase Inhibitory Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against α-glucosidase, which can be adapted for studying this compound as a potential inhibitor or for comparison with other monosaccharides.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (50 mM, pH 6.8)

-

Test compound (e.g., this compound) dissolved in a suitable solvent

-

Sodium carbonate (1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of the α-glucosidase enzyme (e.g., 2 U/mL) in phosphate buffer.

-

In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

-

Add the α-glucosidase solution to each well and incubate for 5 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of 1 mM pNPG solution to each well.

-

Incubate the mixture at 37°C for 20 minutes.

-

Terminate the reaction by adding 50 µL of 1 M sodium carbonate.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the reaction with no inhibitor and Abs_sample is the absorbance in the presence of the test compound.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways

Direct evidence for the modulation of specific signaling pathways by this compound is currently lacking in the scientific literature. However, studies on the structurally related rare sugar, D-allose, have revealed its involvement in several cellular signaling cascades. For instance, D-allose has been shown to suppress gibberellin signaling in plants and to inhibit the mTOR signaling pathway in cancer cells, leading to the induction of autophagy. Given the structural similarities, it is plausible that this compound may exert effects on similar pathways, though this remains an area for future investigation.

Logical Relationship of D-Allose on mTOR Pathway

Caption: D-Allose inhibits the mTOR signaling pathway, a negative regulator of autophagy.

Experimental Workflows

The study of unnatural monosaccharides like this compound involves a multi-step workflow from synthesis to biological evaluation.

General Experimental Workflow for this compound Research

Caption: A typical workflow for the synthesis and biological evaluation of this compound.

Future Perspectives

This compound remains a relatively underexplored monosaccharide with significant potential. The development of more efficient and scalable synthetic routes is crucial to facilitate its broader investigation. Future research should focus on elucidating its direct biological effects, including a comprehensive screening against a panel of glycosidases and other carbohydrate-binding proteins to identify specific targets. Quantitative analysis of these interactions will be paramount. Furthermore, investigating the impact of this compound on cellular signaling pathways, drawing parallels from the known activities of D-allose, could unveil novel therapeutic opportunities. As our understanding of the intricate roles of carbohydrates in biology expands, unnatural monosaccharides like this compound are poised to become increasingly valuable tools for research and drug development.

References

The Unraveling of a Rare Sugar: An In-depth Technical Guide to the Discovery and Historical Synthesis of D-Altrose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Altrose, a C-3 epimer of D-mannose, stands as one of the rarer aldohexoses in the landscape of carbohydrate chemistry.[1] Unlike its abundant cousins, D-glucose and D-fructose, this compound is not found in significant quantities in nature, making its study and application reliant on synthetic production.[1][2] This guide provides a comprehensive technical overview of the discovery and historical synthesis of this compound, offering a deep dive into the foundational experiments that first brought this elusive sugar to light. We will explore the key scientific figures who paved the way, detail the seminal synthetic methodologies, present available quantitative data, and visualize the logical progression of its chemical synthesis.

The Dawn of Discovery: Early Pioneers in Carbohydrate Chemistry

The story of this compound is intrinsically linked to the golden age of carbohydrate chemistry in the early 20th century, a period marked by the pioneering work of chemists who sought to unravel the complex structures and stereochemistry of sugars. Two figures stand out in the early history of this compound: Phoebus A. Levene and Claude S. Hudson.

Phoebus A. Levene (1869-1940) , a Russian-born American biochemist, made profound contributions to the understanding of nucleic acids and proteins.[3][4] His meticulous work on the structure of sugars, including the identification of ribose and deoxyribose, laid the groundwork for much of modern biochemistry. Levene's laboratory at the Rockefeller Institute for Medical Research was a hub of innovation, and it was here that the initial steps towards the synthesis of this compound were taken.

Claude S. Hudson (1881-1952) , an American chemist, is renowned for his extensive work on the chemistry of carbohydrates, particularly the relationship between their structure and optical rotation. His "Hudson's rules" are fundamental principles in stereochemistry. Hudson and his team at the National Institutes of Health made significant strides in the synthesis and characterization of rare sugars, including the first definitive synthesis of this compound.

Historical Synthesis of this compound: A Chronological Overview

The synthesis of this compound has evolved from complex, multi-step chemical processes to more streamlined methods. The following sections detail the key historical approaches.

The Levene and Jacobs Kiliani-Fischer Synthesis (1910)

The first reported synthesis that led to a derivative of this compound was achieved by P. A. Levene and W. A. Jacobs in 1910. Their work utilized the Kiliani-Fischer synthesis, a chain-elongation process that adds a carbon atom to an aldose.

The synthesis commenced with D-ribose. The key steps of the Kiliani-Fischer synthesis as applied by Levene and Jacobs are outlined below. This process, while groundbreaking, was not without its challenges, as it produced a mixture of epimeric acids that were difficult to separate.

Logical Workflow of the Levene and Jacobs Synthesis:

The Richtmyer and Hudson Synthesis from Neolactose (1935)

The first definitive synthesis of crystalline this compound was reported by Nelson K. Richtmyer and Claude S. Hudson in 1935. Their elegant approach involved the chemical transformation of lactose, a readily available disaccharide. A key step in this synthesis was a Walden inversion, a reaction that inverts the stereochemical configuration at a chiral center.

This multi-step synthesis, while complex, yielded pure, crystalline this compound, allowing for its proper characterization for the first time.

Logical Workflow of the Richtmyer and Hudson Synthesis:

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₆ | |

| Molar Mass | 180.16 g/mol | |

| Melting Point | 103-105 °C | |

| Specific Rotation ([α]D) | +32.6° (in water, at equilibrium) | |

| Appearance | Colorless to off-white crystalline solid | |

| Solubility in Water | Soluble | |

| Solubility in Methanol | Almost insoluble |

Table 2: 13C NMR Chemical Shifts (δ) for this compound in D₂O (75 MHz)

| Carbon Atom | α-pyranose | β-pyranose | α-furanose | β-furanose |

| C1 | 95.3 | 93.3 | 102.7 | 96.9 |

| C2 | 71.9 | 72.3 | 83.0 | 78.1 |

| C3 | 71.8 | 72.1 | 77.4 | 76.7 |

| C4 | 66.8 | 65.8 | 84.8 | 82.6 |

| C5 | 72.8 | 75.6 | 73.2 | 74.2 |

| C6 | 62.1 | 63.1 | 63.9 | 64.0 |

Experimental Protocols

While the full experimental details from the original publications are extensive, this section provides a summary of the key methodologies employed in the historical syntheses of this compound.

General Procedure for Kiliani-Fischer Synthesis (adapted from Levene and Jacobs, 1910)

-

Cyanohydrin Formation: An aqueous solution of D-ribose is treated with sodium cyanide to form a mixture of the two epimeric cyanohydrins. The reaction is typically carried out at room temperature.

-

Hydrolysis to Aldonic Acids: The cyanohydrin mixture is then hydrolyzed, usually by heating with a mineral acid (e.g., sulfuric acid), to convert the nitrile groups into carboxylic acid groups, yielding a mixture of D-altronic and D-allonic acids.

-

Separation of Epimeric Acids: The separation of the epimeric acids is a critical and often challenging step. Levene and Jacobs utilized fractional crystallization of the brucine salts of the acids to isolate the desired D-altronic acid.

-

Lactonization and Reduction (Not fully detailed in the initial report for this compound itself): The purified aldonic acid is then typically converted to its γ-lactone by heating. Subsequent reduction of the lactone, historically with sodium amalgam, yields the corresponding aldose.

General Procedure for Synthesis from Neolactose (adapted from Richtmyer and Hudson, 1935)

-

Preparation of Neolactose: This involves a multi-step process starting from lactose. A key step is the Walden inversion at C-2 of the glucose unit of lactose, which is achieved through a series of reactions involving the formation of an epoxide intermediate followed by its opening.

-

Hydrolysis of Neolactose: Neolactose is hydrolyzed with a dilute acid (e.g., sulfuric acid) to cleave the glycosidic bond, yielding an equimolar mixture of this compound and D-galactose.

-

Removal of D-Galactose: The resulting sugar mixture is subjected to fermentation with a specific strain of yeast that selectively metabolizes D-galactose, leaving this compound in the solution.

-

Isolation and Crystallization of this compound: The this compound is then isolated from the fermentation broth and purified by crystallization, typically from aqueous ethanol.

Modern Synthetic Approaches

While the historical syntheses were pivotal, modern organic chemistry has introduced more efficient and stereoselective methods for the synthesis of rare sugars like this compound. These methods often employ advanced techniques such as enzymatic synthesis and the use of chiral catalysts. For instance, this compound can be prepared from levoglucosenone via stereoselective reduction and cis-hydroxylation. Enzymatic epimerization of D-psicose has also been shown to produce this compound, albeit often as a byproduct in the synthesis of D-allose.

Conclusion

The journey of this compound from a hypothetical sugar to a well-characterized molecule is a testament to the ingenuity and perseverance of early 20th-century carbohydrate chemists. The foundational work of Levene, Jacobs, Richtmyer, and Hudson not only provided the first access to this rare sugar but also advanced the broader field of stereochemistry and synthetic organic chemistry. While modern methods offer more efficient routes to this compound, the historical syntheses remain as landmarks of chemical discovery, demonstrating the power of logical deduction and meticulous experimentation in unraveling the complexities of the molecular world. This guide serves as a technical resource for researchers to understand the origins and chemical synthesis of this unique monosaccharide, providing a basis for its further exploration in various scientific and therapeutic applications.

References

The Enigmatic Role of D-Altrose in the Microbial World: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Altrose, a rare aldohexose sugar, remains one of the most understudied monosaccharides in the context of microbial physiology and metabolism. While its stereoisomers have garnered significant research interest, the biological role of this compound in microorganisms is largely uncharted territory. This technical whitepaper synthesizes the currently available, albeit limited, information on this compound in the microbial realm. It covers the known enzymatic transformations involving this compound, speculates on potential metabolic pathways, and discusses the nascent understanding of its physiological effects. This document also outlines experimental strategies to bridge the substantial knowledge gaps, providing a roadmap for future research into this enigmatic sugar.

Introduction: The Scarcity and Mystery of this compound

This compound is an epimer of D-mannose at C-3 and is classified as an "unnatural" monosaccharide due to its extreme rarity in nature.[1][2] In contrast, its L-enantiomer, L-Altrose, has been identified as a component of extracellular polysaccharides in the bacterium Butyrivibrio fibrisolvens.[2][3] The limited natural availability of this compound has been a significant barrier to comprehensive research into its biological functions, particularly within microorganisms.[1] While extensive studies have elucidated the metabolic pathways and signaling roles of other rare sugars like D-Allulose and D-Allose, this compound remains a scientific frontier. Understanding the interaction of microorganisms with this compound could unveil novel metabolic pathways, enzymatic activities, and potential applications in areas such as antimicrobial development or as a modulator of microbial communities.

Enzymatic Landscape: Microbial Enzymes Acting on this compound

Despite the lack of a defined metabolic pathway, several microbial enzymes have been shown to recognize and interconvert this compound or its derivatives, suggesting a latent metabolic potential.

Isomerases and Epimerases

A key enzyme capable of acting on this compound is D-arabinose isomerase from Klebsiella pneumoniae. This enzyme catalyzes the isomerization of D-psicose to this compound. Another enzyme, L-arabinose isomerase from Enterobacter aerogenes, has been shown to convert 6-deoxy-L-psicose to 6-deoxy-L-altrose, indicating that the core altrose structure is a substrate for this class of enzymes. Furthermore, L-rhamnose isomerase can produce this compound as a byproduct during the epimerization of D-psicose to D-allose.

The enzymatic production of this compound from the more readily available D-fructose has been demonstrated using a combination of immobilized D-tagatose 3-epimerase and D-arabinose isomerase, albeit with a low overall yield of 6%.

Quantitative Data on Enzymatic Conversions

The equilibrium of these enzymatic reactions provides insight into the thermodynamic favorability of this compound formation. The available quantitative data is summarized in the table below.

| Enzyme | Substrate | Product(s) | Equilibrium Ratio | Source Organism |

| D-arabinose isomerase | D-psicose | This compound | 13:87 (Altrose:Psicose) | Klebsiella pneumoniae |

| L-arabinose isomerase | 6-deoxy-L-psicose | 6-deoxy-L-altrose | 60:40 (Psicose:Altrose) | Enterobacter aerogenes |

Table 1: Quantitative Data on Enzymatic Reactions Involving Altrose

Hypothetical Metabolic Pathway for this compound Catabolism

Given the absence of a characterized this compound catabolic pathway, we propose a hypothetical route based on the known enzymatic activities and common principles of carbohydrate metabolism. This putative pathway connects this compound to central metabolism.

Caption: Hypothetical catabolic pathway for this compound in microorganisms.

This proposed pathway initiates with the isomerization of this compound to D-psicose, catalyzed by an enzyme such as D-arabinose isomerase. D-psicose can then be epimerized to D-tagatose. A subsequent hypothetical isomerization step would convert D-tagatose to D-fructose, a common substrate for glycolysis. The phosphorylation of D-fructose to fructose-6-phosphate would then channel it into central carbon metabolism. It is crucial to emphasize that this pathway is speculative and requires experimental validation.

Physiological Effects of this compound on Microorganisms

Direct studies on the physiological effects of this compound on microbial growth and behavior are exceptionally limited.

In a study investigating the potential of rare sugars to protect rice against bacterial blight caused by Xanthomonas oryzae, D-allose showed significant disease reduction. In contrast, this compound was mentioned as being less effective, suggesting it does not induce a strong defense response in the plant, and by extension, may have a different interaction with the pathogen.

There is a clear absence of systematic studies evaluating this compound as a carbon source for microbial growth or as an antimicrobial agent. Consequently, no data on growth inhibition, such as half-maximal inhibitory concentration (IC50) values, are available for any microorganism.

Experimental Protocols for Elucidating the Biological Role of this compound

To address the significant knowledge gaps, a structured experimental approach is necessary. Below are detailed methodologies for key experiments to investigate the biological role of this compound in a model microorganism, such as Escherichia coli or Saccharomyces cerevisiae.

Microbial Growth Assays

Objective: To determine if this compound can serve as a carbon source or if it has growth-inhibitory effects.

Methodology:

-

Media Preparation: Prepare a minimal medium with a defined chemical composition, lacking any carbon source.

-

Carbon Source Addition: Supplement the minimal medium with this compound at various concentrations (e.g., 0.1%, 0.5%, 1% w/v). As controls, prepare media with glucose (positive control) and no added sugar (negative control).

-

Inoculation: Inoculate the media with a standardized suspension of the test microorganism to a starting optical density (OD600) of 0.05.

-

Incubation: Incubate the cultures under appropriate conditions (e.g., 37°C with shaking for E. coli).

-

Growth Monitoring: Measure the OD600 at regular intervals (e.g., every 2 hours) for 24-48 hours to generate growth curves.

-

Data Analysis: Compare the growth curves to determine if this compound supports growth or inhibits growth in the presence of a primary carbon source.

Enzyme Assays

Objective: To identify and characterize enzymes that metabolize this compound.

Methodology:

-

Cell Lysate Preparation: Grow the microorganism in a medium containing this compound (if it induces enzyme expression) or a suitable inducing sugar. Harvest the cells and prepare a cell-free extract by sonication or French press.

-

Reaction Mixture: Set up a reaction mixture containing the cell-free extract, this compound as the substrate, and an appropriate buffer.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the microorganism's enzymes.

-

Product Detection: At various time points, stop the reaction and analyze the mixture for the depletion of this compound and the formation of products (e.g., D-psicose) using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Enzyme Purification: If activity is detected, purify the responsible enzyme(s) using standard chromatography techniques (e.g., ion exchange, size exclusion, affinity chromatography).

-

Kinetic Characterization: Determine the kinetic parameters (Km, Vmax, kcat) of the purified enzyme with this compound as the substrate.

Transcriptomic and Metabolomic Analyses

Objective: To identify genes and metabolic pathways that are responsive to this compound.

Methodology:

-

Cell Culture: Grow the microorganism in a minimal medium with this compound as the sole carbon source (if it supports growth) or in the presence of this compound and a primary carbon source. Use a culture with only the primary carbon source as a control.

-

Sample Collection: Harvest cells during the exponential growth phase.

-

RNA Sequencing (Transcriptomics): Extract total RNA, prepare cDNA libraries, and perform RNA sequencing to identify genes that are differentially expressed in the presence of this compound.

-

Metabolite Profiling (Metabolomics): Quench metabolism rapidly and extract intracellular metabolites. Analyze the metabolite profiles using LC-MS or GC-MS to identify changes in metabolite pools in response to this compound.

-

Data Integration: Integrate transcriptomic and metabolomic data to reconstruct this compound-responsive pathways and regulatory networks.

Caption: Experimental workflow to investigate the biological role of this compound.

Conclusion and Future Perspectives

The biological role of this compound in microorganisms remains a significant enigma. Current knowledge is limited to a few enzymatic transformations, with a complete absence of defined metabolic or signaling pathways. The available data suggests that while microbial enzymes can interact with this compound, it is not a readily metabolized substrate for most common microorganisms.

The future of this compound research in microbiology is ripe with opportunities. The systematic application of the experimental workflows outlined in this whitepaper will be crucial in answering fundamental questions:

-

Can any microorganism utilize this compound as a sole carbon and energy source?

-

Does this compound possess antimicrobial or signaling properties?

-

Are there novel, uncharacterized enzymes and pathways for this compound metabolism waiting to be discovered?

Answering these questions will not only expand our fundamental understanding of microbial carbohydrate metabolism but could also pave the way for novel biotechnological and therapeutic applications of this rare sugar. The journey to unravel the role of this compound in the microbial world has just begun.

References

The Epimeric Relationship of D-Altrose and D-Allose: A Technical Guide for Researchers

An In-depth Exploration of the Stereochemical Relationship, Physicochemical Properties, Interconversion, and Biological Significance of Two Rare Sugars

Abstract

D-Altrose and D-Allose are rare aldohexose monosaccharides that share a close stereochemical relationship as C-2 epimers. This technical guide provides a comprehensive overview of their relationship, intended for researchers, scientists, and professionals in drug development. The guide details their comparative physicochemical properties, methods for their synthesis and interconversion, and their distinct biological activities and associated signaling pathways. Experimental protocols for key transformations and analytical separations are provided to facilitate further research and application in various scientific domains.

Introduction

Rare sugars, monosaccharides that are not abundant in nature, have garnered increasing interest in the fields of medicine, biotechnology, and food science due to their unique physiological functions. Among these, this compound and D-Allose stand out due to their structural similarities yet differing biological roles. D-Allose, the C-3 epimer of D-glucose, has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and immunosuppressive effects[1]. In contrast, this compound, the C-3 epimer of D-mannose, is an unnatural monosaccharide with more limited, but growing, research into its potential applications[2]. This guide elucidates the fundamental relationship between these two C-2 epimers, providing a technical foundation for their study and utilization.

Stereochemical Relationship

This compound and D-Allose are aldohexoses, meaning they are six-carbon sugars with an aldehyde group. Their core relationship lies in their stereochemistry. They are epimers at the second carbon atom (C-2), meaning they differ only in the configuration of the hydroxyl group at this position.

Physicochemical Properties

The subtle difference in stereochemistry at C-2 leads to distinct physicochemical properties for this compound and D-Allose. A summary of these properties is presented in the table below for easy comparison.

| Property | This compound | D-Allose |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ |

| Molar Mass | 180.16 g/mol | 180.16 g/mol |

| Melting Point | 103-105 °C[2] | 148-150 °C |

| Specific Rotation ([α]D) | +32.6° (in water)[2] | +14.4° (in water, equilibrium) |

| Solubility | Soluble in water, practically insoluble in methanol[2] | Soluble in water, practically insoluble in alcohol |

| Appearance | White to off-white crystalline powder | White crystalline powder |

Synthesis and Interconversion

Both chemical and enzymatic methods have been developed for the synthesis and interconversion of this compound and D-Allose.

Chemical Synthesis

A common method for the synthesis of this compound involves the Kiliani-Fischer synthesis starting from D-ribose. However, this method is not stereoselective and produces D-allonic acid as a by-product, resulting in low yields of D-altronic acid, the precursor to this compound.

A more efficient, though multi-step, laboratory-scale synthesis of this compound can be achieved from levoglucosenone. This process involves stereoselective reduction and subsequent cis-hydroxylation to form D-altrosan, which is then hydrolyzed to yield this compound.

Experimental Protocol: Synthesis of this compound from 1,6-Anhydro-β-D-altropyranose (D-Altrosan)

-

Dissolution: Dissolve 1,6-anhydro-β-D-altropyranose (D-altrosan) in water.

-

Acid Hydrolysis: Add a proton-type cation exchange resin (e.g., Amberlite IR-120B) to the solution.

-

Reaction: Heat the mixture with stirring at 100°C for approximately 8.5 hours.

-

Neutralization: After the reaction, neutralize the mixture by passing it through a hydroxy anion-type anion exchange resin.

-

Solvent Removal: Remove the solvent by distillation under reduced pressure to obtain an oily residue.

-

Purification: Purify the this compound from the unreacted starting material by silica gel column chromatography.

D-Allose can be synthesized chemically from D-glucose. A common laboratory preparation involves the stereochemical inversion of the C-3 hydroxyl group of a protected D-glucose derivative, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This is achieved through oxidation to a ketone followed by a stereospecific reduction and subsequent hydrolysis of the protecting groups.

Experimental Protocol: Chemo-enzymatic Synthesis of D-Allose

This novel approach provides a more efficient and scalable synthesis of D-Allose.

-

Enzymatic Oxidation: Perform a regio-selective oxidation at the C-3 position of a minimally protected benzyl-glucoside using an engineered bacterial glycoside-3-oxidase.

-

Chemical Reduction: Chemically reduce the resulting ketone at C-3 using a commercial reagent like LS-selectride to invert the configuration to that of allose. This step typically yields the allose derivative in high (e.g., 86%) yield.

-

Deprotection: Remove the benzyl protecting group via hydrogenation to afford the final product, D-Allose, with high (e.g., 94%) yield.

Enzymatic Interconversion

The epimerization of D-Allose and this compound can be catalyzed by certain enzymes, most notably isomerases. This interconversion typically proceeds through a common intermediate, the ketose D-psicose.

Experimental Protocol: Enzymatic Conversion of D-Allulose to D-Allose and this compound

This compound is often formed as a byproduct during the enzymatic production of D-Allose from D-psicose (D-allulose) using enzymes like L-rhamnose isomerase or glucose (xylose) isomerase.

-

Enzyme and Substrate Preparation: Prepare a solution of commercial immobilized glucose isomerase (e.g., Sweetzyme IT) in a suitable buffer (e.g., 50 mM EPPS buffer, pH 8.0). Prepare a concentrated solution of D-allulose (e.g., 500 g/L) in the same buffer.

-

Reaction Conditions: In a packed bed reactor with a working volume of 300 mL, continuously feed the D-allulose solution at a controlled dilution rate (e.g., 0.24/h) at 60°C.

-

Product Formation: The glucose isomerase will catalyze the conversion of D-allulose to a mixture of D-Allose and this compound. Under these conditions, a conversion yield of approximately 30% to D-Allose can be achieved, with this compound as a byproduct.

-

Product Analysis and Purification: Monitor the reaction products using HPLC. The final mixture will contain D-Allose, this compound, and unreacted D-allulose, which can then be separated using chromatographic techniques.

Biological Activity and Signaling Pathways

D-Allose and this compound exhibit distinct biological activities, which are currently subjects of intensive research.

D-Allose

D-Allose has been shown to possess a variety of biological functions, including anti-cancer, anti-inflammatory, and antioxidant properties.

In plants, D-Allose acts as a signaling molecule that triggers defense responses. It is phosphorylated by hexokinase to D-allose-6-phosphate, which initiates a signaling cascade involving the activation of NADPH oxidase and the production of reactive oxygen species (ROS). This pathway ultimately leads to the expression of pathogenesis-related (PR) proteins and enhanced resistance to pathogens.

In several cancer cell lines, D-Allose has been shown to inhibit cell proliferation. This effect is mediated, at least in part, by the upregulation of Thioredoxin-Interacting Protein (TXNIP). Increased TXNIP expression can lead to G1 cell cycle arrest and a reduction in glucose uptake by downregulating the glucose transporter 1 (GLUT1). D-allose treatment also leads to an increase in intracellular ROS in cancer cells.

References

The Solubility of D-Altrose: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Altrose, a rare aldohexose monosaccharide, is an epimer of D-mannose. While not as abundant in nature as common sugars like glucose, this compound and its derivatives are of increasing interest in the fields of chemical synthesis and drug discovery. It serves as a chiral building block for the synthesis of various biologically active molecules, including iminosugars[1]. A fundamental understanding of its solubility in different solvents is crucial for its application in synthetic chemistry, formulation development, and biological assays. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details generalized experimental protocols for solubility determination, and illustrates relevant experimental workflows.

Core Data: Solubility of this compound

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on chemical principles and data from various sources, a qualitative and comparative summary can be presented. This compound, being a polyhydroxylated carbohydrate, is a polar molecule. Its solubility is therefore highest in polar solvents, particularly those capable of hydrogen bonding.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Solvent Type | Reported Solubility of this compound |

| Water | H₂O | Polar Protic | Soluble[1] |

| Methanol | CH₃OH | Polar Protic | Practically Insoluble / Almost Insoluble[1] |

| Ethanol | C₂H₅OH | Polar Protic | Poorly Soluble (Inferred)[2] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Slightly Soluble[3] |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Likely Slightly Soluble (Inferred) |

Note: The solubility of sugars in alcohols generally decreases as the carbon chain length of the alcohol increases. Therefore, the solubility of this compound in ethanol is inferred to be lower than in methanol. The solubility in DMF is inferred based on its properties as a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.

Experimental Protocols for Solubility Determination

The following are generalized methodologies for determining the solubility of a monosaccharide like this compound.

Method 1: Gravimetric Determination of Solubility

This method involves preparing a saturated solution of this compound and then determining the mass of the dissolved solute in a known volume of the solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer

-

Volumetric flasks

-

Filtration apparatus (e.g., syringe filters)

-

Oven

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration using a syringe filter is recommended.

-

Weigh the collected supernatant.

-

Evaporate the solvent from the supernatant under controlled conditions (e.g., in an oven at a temperature below the decomposition point of this compound) until a constant weight of the dried solute is achieved.

-

The solubility can then be calculated in terms of g/100 mL or other desired units.

Method 2: High-Performance Liquid Chromatography (HPLC) Method

This method is highly accurate and can be used for a wide range of concentrations.

Materials:

-

This compound

-

Solvent of interest

-

HPLC system with a suitable column (e.g., an anion-exchange column for carbohydrate analysis) and detector (e.g., refractive index detector or pulsed amperometric detector).

-

Standard solutions of this compound of known concentrations.

Procedure:

-

Prepare a calibration curve by injecting standard solutions of this compound of known concentrations into the HPLC system and recording the peak areas.

-

Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (Steps 1-3).

-

Withdraw a sample of the supernatant and filter it.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the peak area.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample and then calculate the concentration in the original saturated solution.

Visualizations of Experimental and Logical Workflows

Solubility Determination Workflow

Caption: A generalized workflow for determining the solubility of this compound.

Bioactivity Screening Workflow for a Rare Sugar

Given that this compound is utilized in the synthesis of biologically active compounds, the following workflow illustrates a general approach to screening such a rare sugar for potential therapeutic applications.

Caption: A logical workflow for the bioactivity screening of a rare sugar like this compound.

Conclusion

While specific quantitative solubility data for this compound remains sparse in the literature, its qualitative solubility profile is consistent with that of a polar monosaccharide. It is readily soluble in water and poorly soluble in lower alcohols. For researchers and drug development professionals, understanding these fundamental properties is a critical first step. The provided experimental protocols offer a robust framework for obtaining precise quantitative solubility data, which is essential for advancing the use of this compound in various scientific applications. The illustrative workflows provide a logical progression for both the physical characterization and the biological evaluation of this rare sugar.

References

D-Altrose: A Technical Guide for Researchers and Drug Development Professionals

Abstract

D-Altrose, a rare aldohexose sugar, presents a unique profile for researchers in carbohydrate chemistry, drug development, and molecular biology. As a C3 epimer of D-mannose, its distinct stereochemistry offers potential for the development of novel therapeutics and biochemical probes. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical properties, synthesis protocols, and an exploration of its potential metabolic and signaling pathways, drawing insights from its closely related epimer, D-allose.

Core Chemical and Physical Properties

This compound is a monosaccharide with the same molecular formula as glucose but differs in the stereochemical arrangement of its hydroxyl groups. This structural nuance is the basis for its unique biological activities.

| Property | Value | Citation(s) |

| CAS Number | 1990-29-0 | [1][2][3][4][5] |

| Molecular Formula | C₆H₁₂O₆ | |

| Molecular Weight | 180.16 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water, practically insoluble in methanol | |

| Synonyms | D-Altro-hexose |

Synthesis and Experimental Protocols

The rarity of this compound in nature necessitates its synthesis for research and development purposes. Several chemical and enzymatic methods have been reported.

Chemical Synthesis from D-Ribose (via Kiliani-Fischer Synthesis)

A classical approach to synthesizing this compound involves the Kiliani-Fischer synthesis, starting from D-ribose. This method elongates the carbon chain of an aldose.

Methodology:

-

Cyanohydrin Formation: D-ribose is reacted with hydrogen cyanide (HCN) to form two epimeric cyanohydrins at the new C2 carbon. This reaction is not stereoselective, leading to a mixture of D-altronic acid and D-allonic acid precursors.

-

Hydrolysis: The nitrile groups of the cyanohydrins are hydrolyzed to carboxylic acids, forming D-altronic acid and D-allonic acid.

-

Lactonization: The aldonic acids are then converted to their corresponding γ-lactones.

-

Reduction: The lactones are reduced to the corresponding aldoses. D-altronolactone is reduced to this compound.

It is important to note that this method's lack of stereoselectivity results in the co-production of D-allose, requiring subsequent purification steps.

Enzymatic Production of D-Allose (with this compound as a potential byproduct)

The enzymatic production of the related rare sugar D-allose often utilizes isomerases that can potentially act on various substrates, sometimes leading to the formation of this compound as a byproduct. One such strategy is the "Izumoring strategy," which employs a series of microbial enzymes to convert abundant monosaccharides into rare ones.

Experimental Protocol for D-Allose Production:

This protocol describes the conversion of D-psicose to D-allose, a reaction that can be catalyzed by L-rhamnose isomerase.

-

Enzyme: L-rhamnose isomerase

-

Substrate: D-psicose

-

Reaction Conditions: The reaction mixture typically contains the substrate and enzyme in a suitable buffer (e.g., Tris-HCl) at an optimal pH and temperature for the specific isomerase used.

-

Analysis: The reaction products are analyzed by methods such as high-performance liquid chromatography (HPLC) to quantify the amounts of D-allose and any byproducts, which may include this compound.

Potential Metabolic Pathways and Cellular Fate

Direct studies on the metabolic fate of this compound in mammalian systems are limited. However, extensive research on its C3 epimer, D-allose, provides a strong basis for hypothesizing the metabolic pathways of this compound.

Cellular Uptake

It is plausible that this compound, like D-allose, is transported into cells via the same transporters as glucose, such as the GLUT family of proteins. D-allose has been shown to be taken up by cells through the glucose transport system.

Phosphorylation by Hexokinase

The initial and often rate-limiting step in the metabolism of hexoses is their phosphorylation. Hexokinase, the enzyme that phosphorylates glucose to glucose-6-phosphate, has been shown to phosphorylate D-allose. This phosphorylation is critical for the biological effects of D-allose. It is highly probable that this compound can also serve as a substrate for hexokinase, leading to the formation of this compound-6-phosphate.

References

- 1. mdpi.com [mdpi.com]

- 2. In vitro and in vivo effects of D-allose: up-regulation of thioredoxin-interacting protein in head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-term D-Allose Administration Favorably Alters the Intestinal Environment in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-allose enhances the efficacy of hydroxychloroquine against Lewis lung carcinoma cell growth by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium concentrations affect metabolite uptake and cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Enzymatic Synthesis of D-Altrose from D-Psicose: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enzymatic synthesis of the rare sugar D-Altrose, starting from D-Psicose (also known as D-Allulose). The synthesis is achieved through a sequential isomerization process catalyzed by L-rhamnose isomerase. Initially, D-Psicose is converted to a mixture containing D-Allose. Subsequently, under specific conditions, D-Allose can be further isomerized to yield this compound. This document outlines the enzymatic reaction, purification methods, quantitative data, and detailed experimental protocols.

Introduction

This compound is a rare aldohexose with significant potential in the pharmaceutical and food industries. Its synthesis, however, presents challenges due to its low natural abundance. Enzymatic synthesis offers a promising and environmentally friendly alternative to complex chemical methods. This protocol focuses on the use of L-rhamnose isomerase (L-RhI), an enzyme known for its broad substrate specificity, to catalyze the conversion of D-Psicose to this compound via a D-Allose intermediate.[1][2] L-rhamnose isomerase from Pseudomonas stutzeri has been shown to catalyze the interconversion of D-Allose to D-Psicose and this compound.[1]

Principle of the Method

The enzymatic synthesis of this compound from D-Psicose is a two-step isomerization process, which can be performed in a single reaction vessel (one-pot synthesis).

-

Isomerization of D-Psicose to D-Allose: L-rhamnose isomerase catalyzes the conversion of the ketose D-Psicose to the aldose D-Allose.

-

Isomerization of D-Allose to this compound: The same enzyme, L-rhamnose isomerase, can further catalyze the isomerization of D-Allose to its epimer, this compound.

The reaction reaches an equilibrium containing D-Psicose, D-Allose, and this compound.[2] Subsequent purification steps are necessary to isolate this compound.

Key Enzyme

The central enzyme in this process is L-rhamnose isomerase (L-RhI) (EC 5.3.1.14), particularly the enzyme derived from Pseudomonas stutzeri.[1] This enzyme exhibits broad substrate specificity, enabling it to act on various aldoses and ketoses.

Experimental Workflow

The overall workflow for the enzymatic synthesis of this compound from D-Psicose is depicted below.

Caption: General workflow for the enzymatic synthesis of this compound.

Signaling Pathway

The enzymatic conversion pathway from D-Psicose to this compound is illustrated in the following diagram.

Caption: Enzymatic conversion of D-Psicose to this compound.

Quantitative Data

The following tables summarize the quantitative data for the enzymatic synthesis of this compound from D-Psicose.

Table 1: Reaction Conditions for Enzymatic Synthesis

| Parameter | Value | Reference |

| Enzyme | L-rhamnose isomerase (Pseudomonas stutzeri) | |

| Substrate | D-Psicose | |

| Initial Substrate Conc. | 500 g/L | |

| pH | 8.0 | |

| Temperature | 60°C | |

| Cofactor | MnCl₂ (optional, can enhance activity) |

Table 2: Product Yields at Equilibrium

| Product | Yield (%) | Reference |

| D-Psicose (remaining) | 67% | |

| D-Allose | 25% | |

| This compound | 8% |

Table 3: Kinetic Parameters of L-rhamnose isomerase from Pseudomonas stutzeri

| Substrate | Km (mM) | Vmax (U/mg) | Reference |

| L-rhamnose | 11 | 240 | |

| D-allose | - | - |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound from D-Psicose

This protocol describes a batch reaction for the conversion of D-Psicose.

Materials:

-

D-Psicose

-

Recombinant L-rhamnose isomerase (from P. stutzeri, may be cross-linked or immobilized for reusability)

-

50 mM EPPS buffer (pH 8.0)

-

MnCl₂ solution (1 M)

-

Reaction vessel with temperature control and stirring

Procedure:

-

Prepare a 500 g/L solution of D-Psicose in 50 mM EPPS buffer (pH 8.0).

-

Add MnCl₂ to a final concentration of 1 mM.

-

Pre-heat the substrate solution to 60°C.

-

Add L-rhamnose isomerase to the reaction mixture. The optimal enzyme concentration should be determined empirically, but a starting point could be based on the activity units required to achieve equilibrium within a reasonable timeframe.

-

Incubate the reaction at 60°C with gentle stirring for at least 5 hours, or until equilibrium is reached.

-

Monitor the reaction progress by taking samples at regular intervals and analyzing the sugar composition using HPLC or capillary electrophoresis.

-

Once equilibrium is reached, terminate the reaction by heat inactivation of the enzyme (e.g., 80°C for 10 minutes, stability of the enzyme permitting) or by removing the immobilized enzyme.

Protocol 2: Purification of this compound

This protocol outlines a general strategy for the purification of this compound from the reaction mixture.

Materials:

-

Reaction mixture from Protocol 1

-

Ethanol

-

Chromatography system (e.g., Simulated Moving Bed)

-

Appropriate chromatography resin (e.g., cation exchange resin)

-

Rotary evaporator

Procedure:

-

Initial Separation by Ethanol Crystallization:

-

Concentrate the reaction mixture using a rotary evaporator.

-

Add ethanol to the concentrated syrup to selectively crystallize D-Allose. D-Allose is less soluble in ethanol compared to D-Psicose and this compound.

-

Separate the D-Allose crystals by filtration. The filtrate will be enriched with D-Psicose and this compound.

-

-

Chromatographic Separation:

-

The filtrate from the previous step, containing D-Psicose and this compound, can be further purified using column chromatography. A simulated moving bed (SMB) chromatography system is effective for large-scale separation of sugars.

-

The choice of resin and elution conditions will need to be optimized for the specific separation of D-Psicose and this compound. Cation exchange resins are commonly used for sugar separations.

-

-

Analysis of Fractions:

-

Collect fractions from the chromatography column and analyze for the presence of this compound using an appropriate analytical method (e.g., HPLC-RID).

-

-

Concentration and Crystallization:

-

Pool the fractions containing pure this compound.

-

Concentrate the solution using a rotary evaporator.

-

Induce crystallization to obtain pure this compound.

-

Analytical Methods

Accurate monitoring of the reaction and assessment of product purity requires reliable analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index detector (RID) is a common method for the analysis of sugars. An aminopropyl silane column can be used with an isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v).

-

Capillary Electrophoresis (CE): CE offers a high-resolution method for the separation of closely related sugar isomers.

Conclusion

The enzymatic synthesis of this compound from D-Psicose using L-rhamnose isomerase is a feasible approach, although it results in a product mixture at equilibrium. The provided protocols offer a foundation for researchers to develop and optimize this process. Further research into enzyme engineering to improve the selectivity towards this compound and optimization of purification strategies will be crucial for enhancing the overall yield and economic viability of this method.

References

- 1. Novel reactions of L-rhamnose isomerase from Pseudomonas stutzeri and its relation with D-xylose isomerase via substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient biosynthesis of D-allose from D-psicose by cross-linked recombinant L-rhamnose isomerase: separation of product by ethanol crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of D-Altrose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Altrose is an unnatural aldohexose monosaccharide, an epimer of D-mannose at the C-3 position.[1][2] Its rarity in nature makes it a valuable chiral building block in the synthesis of biologically active compounds and complex carbohydrates.[1][3] However, its scarcity and the challenges associated with separating it from structurally similar sugars necessitate robust and efficient purification strategies. These notes provide an overview of common purification methods for this compound, complete with detailed protocols and comparative data to aid researchers in obtaining high-purity material for their work.

Data Presentation

The following tables summarize key quantitative data related to this compound and its purification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₆ | [4] |

| Molar Mass | 180.16 g/mol | |

| Appearance | Colorless to off-white crystalline solid | |

| Melting Point | 103-105 °C | |

| Specific Rotation [α]D | +33.0 ± 2.0° (c = 0.2 in H₂O) | |

| Solubility | Soluble in water, practically insoluble in methanol |

Table 2: Comparison of Synthesis and Purification Outcomes

| Method | Starting Material | Key Enzymes/Reagents | Purity/Yield | Reference |

| Enzymatic Conversion | D-Fructose | Immobilized D-tagatose 3-epimerase & D-arabinose isomerase | 6% overall yield | |

| Enzymatic Isomerization (analog) | 6-deoxy-L-psicose | L-arabinose isomerase | 40% 6-deoxy-L-altrose at equilibrium | |

| Chemical Synthesis & Derivatization | D-Glucose | Multi-step chemical synthesis | ~8% yield | |

| Commercial Product Specification | N/A | N/A | ≥97.0% (HPLC) |

Purification Methodologies

The selection of a purification method depends on the starting material, the scale of the purification, the nature of the impurities, and the desired final purity. Common strategies include crystallization, column chromatography, and purification following enzymatic synthesis.

Crystallization

Crystallization is a powerful technique for purifying this compound, particularly when the starting material is already of moderate purity. It relies on the principle of differential solubility. This compound can be crystallized from various solvents, including water, absolute alcohol, and glacial acetic acid.

Logical Workflow for Crystallization

Caption: General workflow for the purification of this compound by crystallization.

Experimental Protocol: Recrystallization from an Aqueous Solution

This protocol is adapted from the preparation of this compound crystals for X-ray data collection.

-

Dissolution: Dissolve the impure this compound solid in a minimal amount of hot distilled water (e.g., start with approximately 20 mg in 4 mL of water and adjust as needed) in an Erlenmeyer flask. Gently heat the solution on a hot plate to ensure complete dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.

-

Further Cooling: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Column Chromatography

Column chromatography, particularly using silica gel, is effective for separating this compound from reaction byproducts or other sugars. The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase (solvent system).

Experimental Protocol: Silica Gel Column Chromatography

This is a general protocol for the chromatographic separation of sugars.

-

Column Packing:

-

Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of ethyl acetate and isopropanol).

-

Pour the slurry into a glass chromatography column and allow the silica gel to pack under gravity or with gentle pressure.

-

Ensure the packed bed is stable and free of cracks or channels.

-

-

Sample Loading:

-

Dissolve the crude this compound mixture in a minimal amount of the mobile phase.

-

Alternatively, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

-

-

Elution:

-

Begin passing the mobile phase through the column.

-

Collect fractions of the eluate in separate test tubes.

-

-

Fraction Analysis:

-

Analyze the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC).

-

Spot a small amount from each fraction onto a TLC plate and develop it in the same mobile phase.

-

Visualize the spots using a suitable stain (e.g., p-anisaldehyde or permanganate stain).

-

-

Pooling and Concentration:

-

Combine the fractions that contain pure this compound.

-

Remove the solvent using a rotary evaporator to yield the purified this compound.

-

Enzymatic Synthesis and Purification

This compound can be synthesized enzymatically, for example, from D-psicose. This process yields a mixture of sugars that must then be separated. The purification strategy often involves chromatography to isolate the desired this compound.

Workflow for Enzymatic Synthesis and Purification

Caption: Workflow for this compound production via enzymatic synthesis followed by purification.

Experimental Protocol: Isomerase-Catalyzed Synthesis and Purification

This protocol is based on the principles of enzymatic sugar conversions.

-

Enzymatic Reaction:

-

Prepare a buffered solution (e.g., 50 mM glycine-NaOH, pH 9.0) containing the substrate (e.g., D-psicose).

-

Add the appropriate isomerase (e.g., L-rhamnose isomerase) to the solution.

-

Incubate the reaction mixture at the optimal temperature (e.g., 30-40°C) with gentle shaking.

-

Monitor the reaction progress over time using HPLC or TLC until equilibrium is reached.

-

-

Reaction Termination:

-